molecular formula C11H11ClO2 B2511344 2-Chloro-1-chroman-6-yl-ethanone CAS No. 889939-45-1

2-Chloro-1-chroman-6-yl-ethanone

Cat. No.: B2511344
CAS No.: 889939-45-1
M. Wt: 210.66
InChI Key: ORIACXUZFZHMIG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 2-Chloro-1-chroman-6-yl-ethanone involves the reaction of 3,4-dihydro-2H-1-benzopyran with 2-chloroacetyl chloride in the presence of aluminum chloride as a catalyst. The reaction is typically carried out in dichloromethane at 0°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar organic chemistry principles involving chlorination and acetylation reactions under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-chroman-6-yl-ethanone can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted chroman derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-chroman-4-yl-ethanone
  • 2-Chloro-1-chroman-8-yl-ethanone
  • 2-Chloro-1-chroman-2-yl-ethanone

Uniqueness

2-Chloro-1-chroman-6-yl-ethanone is unique due to its specific substitution pattern on the chroman ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific research applications and chemical synthesis .

Properties

IUPAC Name

2-chloro-1-(3,4-dihydro-2H-chromen-6-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c12-7-10(13)8-3-4-11-9(6-8)2-1-5-14-11/h3-4,6H,1-2,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIACXUZFZHMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)C(=O)CCl)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Aluminium chloride (III) (1.9 g, 14.25 mmol) was added portion wise at 0° C. to a solution of 3,4-dihydro-2H-1-benzopyran (9a) (450 mg, 3.35 mmol) and 2-chloroacetyl chloride (270 μL, 3.4 mmol) in dichloromethane (10 mL). After 3 hours, the mixture was quenched by a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate (3×20 mL). The organic layer was washed with brine, dried over sodium sulfate, filtered and evaporated under reduced pressure. The residue was purified by flash chromatography on silica gel (dichloromethane/cyclohexane 40/60) to afford the desired product (9b) as a white yellow oil (250 mg, 1.19 mmol, 35%).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
270 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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